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This guide provides a comprehensive overview of the newly identified Herpes Simplex Virus 1

(HSV-1) protein, UL24.5. It is intended for researchers, scientists, and professionals in drug

development who are interested in the molecular biology and pathogenesis of herpesviruses.

This document details the discovery, characterization, and known functions of UL24.5,

contrasting it with its parent protein, UL24. It also includes detailed experimental protocols and

visual diagrams of relevant pathways and workflows.

Introduction to the UL24 Gene Locus
The UL24 gene is highly conserved across all three subfamilies of the Herpesviridae, indicating

its significant role in the viral life cycle.[1][2] In Herpes Simplex Virus (HSV), the full-length

UL24 protein is a late gene product, meaning its expression occurs after the initiation of viral

DNA synthesis.[3][4][5] The UL24 protein is a multifunctional entity, implicated in various

processes such as efficient viral replication, pathogenesis, and modulation of the host immune

response.[1][3][6] It is known to be a structural component of the virion and is primarily

localized to the nucleus of infected cells, where it can induce the dispersal of nucleolar

proteins.[4][7][8] Recent research has uncovered an additional layer of complexity within the

UL24 locus, leading to the discovery of a novel, smaller protein, UL24.5.[1][9]

Discovery of UL24.5
The existence of UL24.5 was first hypothesized due to the presence of an internal transcription

initiation site within the open reading frame (ORF) of the UL24 gene, along with an in-frame
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ATG start codon.[1][9] This suggested that a second, smaller protein could be translated from

the same locus.

To validate this, a recombinant HSV-1 was engineered to express a hemagglutinin (HA) tag at

the C-terminus of the UL24 ORF. Western blot analysis of cells infected with this recombinant

virus revealed not only the full-length UL24 protein but also a smaller, previously unidentified

18-kDa protein.[9][10] This smaller protein was confirmed not to be a degradation product of

the full-length UL24 and was subsequently named UL24.5.[9][10]

Experimental Workflow: Discovery of UL24.5
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Caption: Workflow for the discovery of the UL24.5 protein.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://journals.asm.org/doi/10.1128/jvi.00671-18
https://journals.asm.org/doi/abs/10.1128/jvi.00671-18
https://journals.asm.org/doi/abs/10.1128/jvi.00671-18
https://pubmed.ncbi.nlm.nih.gov/30068651/
https://journals.asm.org/doi/abs/10.1128/jvi.00671-18
https://pubmed.ncbi.nlm.nih.gov/30068651/
https://www.benchchem.com/product/b2790844?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2790844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization of UL24 and UL24.5
UL24.5 represents the C-terminal portion of the full-length UL24 protein.[1][10] Despite

originating from the same gene, their functions appear to be distinct, and in some aspects,

opposing.

Comparative Properties
Feature UL24 (Full-Length) UL24.5

Organism
Herpes Simplex Virus 1 (HSV-

1)

Herpes Simplex Virus 1 (HSV-

1)

Molecular Weight ~30 kDa ~18 kDa[9][10]

Cellular Localization
Primarily nucleus and

nucleolus[2][4][8]

Not explicitly determined, but

inferred to be similar due to C-

terminal origin

Function in vitro

- Induces dispersal of

nucleolar proteins[9][10]-

Required for efficient viral

replication[1]

- Does not induce dispersal of

nucleolar proteins[9][10]- Not

required for viral replication in

cell culture[1][9][10]

Function in vivo

Required for pathogenesis;

null mutants show reduced

virulence[1]

Absence leads to increased

pathogenicity and neurological

impairment[1][9][10][11]

Role in Pathogenesis
A key differentiator between UL24 and UL24.5 is their impact on viral pathogenesis. While a

deficiency in the full-length UL24 protein leads to reduced viral replication and a decrease in

disease severity in animal models, the opposite is true for UL24.5.[1][10]

In a murine model of ocular infection, an HSV-1 mutant unable to express UL24.5 (due to a

substitution of its initiation methionine) showed no defects in viral replication in epithelial

tissues or trigeminal ganglia.[9][10] However, the absence of UL24.5 was associated with

prolonged inflammation and a striking increase in the incidence of severe neurological disease.

[9][10][11] This suggests that UL24.5 functions as a modulator of the host's response to

infection, and its absence unmasks a more pathogenic potential of the virus.[10][11]
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Experimental Protocols
Construction of a UL24.5-Null Mutant Virus

Objective: To create a virus incapable of expressing UL24.5 to study its function.

Methodology: Site-directed mutagenesis is employed to alter the start codon of UL24.5

within the UL24 ORF.

The ATG (Methionine) start codon for UL24.5 is mutated to a codon for another amino

acid, such as GTG (Valine).[9] This single nucleotide change is sufficient to prevent the

initiation of translation for UL24.5 without affecting the amino acid sequence of the full-

length UL24 protein.

The mutated UL24 gene is then incorporated into the HSV-1 genome using standard

recombination techniques.

The resulting mutant virus is screened and sequenced to confirm the specific mutation and

the integrity of the surrounding genomic region.

Western blot analysis is used to confirm the absence of the 18-kDa UL24.5 protein in cells

infected with the mutant virus.

Murine Ocular Infection Model
Objective: To assess the in vivo effects of UL24.5 absence on viral pathogenesis.

Methodology:

Groups of mice (e.g., BALB/c) are anesthetized, and their corneas are lightly scarified.

A defined dose of the wild-type parental virus, the UL24.5-null mutant, or a rescued control

virus is applied to the scarified corneas.

Animals are monitored daily for signs of disease, including eye inflammation (blepharitis,

keratitis) and neurological symptoms (e.g., ataxia, paralysis). Clinical signs are scored on

a standardized scale.
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At various time points post-infection, tissues such as the eye and trigeminal ganglia are

harvested to quantify viral titers using plaque assays.

Histological analysis of tissues can be performed to assess the extent of inflammation and

tissue damage.

Signaling Pathways
The signaling pathways directly involving UL24.5 have not yet been elucidated. However, the

full-length UL24 protein is known to be an antagonist of the innate immune system.

UL24 and the cGAS-STING Pathway
The cGAS-STING pathway is a critical DNA sensing mechanism that triggers an antiviral

response, including the production of type I interferons and inflammatory cytokines.[12] The

full-length UL24 protein of HSV-1 has been shown to inhibit this pathway.

UL24 interacts with and inhibits the activation of the NF-κB transcription factor.[12]

Specifically, UL24 binds to the p65 and p50 subunits of NF-κB, preventing their translocation

to the nucleus.[12]

This blockade of NF-κB activation downstream of cGAS-STING signaling dampens the

host's antiviral inflammatory response, facilitating immune evasion.[12]
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Caption: HSV-1 UL24-mediated inhibition of the cGAS-STING pathway.

Given that the absence of UL24.5 increases pathogenesis, it is plausible that UL24.5

contributes to a different immunomodulatory function, potentially dampening a pathogenic
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inflammatory response. Future research is needed to identify its specific molecular targets and

signaling pathways.

Conclusion and Future Directions
The discovery of UL24.5 adds a new layer to our understanding of the genetic complexity and

pathogenic strategies of HSV-1. This small protein, expressed from the well-known UL24 locus,

plays a distinct and important role in modulating the host's response to infection. Unlike its

larger counterpart, which is required for efficient viral replication and immune evasion, UL24.5

appears to temper the pathogenic consequences of the infection.

Future research should focus on:

Determining the precise cellular localization of UL24.5.

Identifying host and viral binding partners of UL24.5 to elucidate its mechanism of action.

Investigating the specific signaling pathways modulated by UL24.5 that lead to a reduction in

neurological disease.

Exploring the conservation and function of UL24.5 homologs in other herpesviruses.

A deeper understanding of UL24.5 could provide new insights into the delicate balance of virus-

host interactions and may reveal novel targets for therapeutic intervention against herpesvirus

infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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